molecular formula C9H9F2N3O2 B8335602 Pyridine, 6-(3,3-difluoro-1-azetidinyl)-2-methyl-3-nitro-

Pyridine, 6-(3,3-difluoro-1-azetidinyl)-2-methyl-3-nitro-

Cat. No. B8335602
M. Wt: 229.18 g/mol
InChI Key: JYRHZVFGRGAEFX-UHFFFAOYSA-N
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Patent
US09096614B2

Procedure details

Prepared from 6-chloro-2-methyl-3-nitropyridine and 3,3-difluoroazetidine following the method used to prepare Intermediate 49. LCMS (ES+) 230 (M+H)+, RT 2.57 minutes (method 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[F:12][C:13]1([F:17])[CH2:16][NH:15][CH2:14]1>>[F:12][C:13]1([F:17])[CH2:16][N:15]([C:2]2[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=2)[CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CNC1)F
Step Two
Name
Intermediate 49
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
LCMS (ES+) 230 (M+H)+, RT 2.57 minutes (method 1)
Duration
2.57 min

Outcomes

Product
Name
Type
Smiles
FC1(CN(C1)C1=CC=C(C(=N1)C)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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